6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide is a dibenzothiazepine.
科学的研究の応用
HIV-1 Reverse Transcriptase Inhibition
6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide and its derivatives have been explored for their potential in inhibiting HIV-1 reverse transcriptase. This inhibition is crucial in the development of treatments for HIV-1 infection, as it can impede the virus's replication process. For instance, certain derivatives like nevirapine have shown significant efficacy in vitro and have proceeded to clinical evaluation due to their potent and selective inhibition of HIV-1 reverse transcriptase (Hargrave et al., 1991).
Synthesis and Receptor Affinity Studies
Research has also focused on synthesizing and studying the receptor affinities of rigid analogues of this compound. For example, studies have synthesized specific derivatives and evaluated their binding affinities to central type benzodiazepine receptors. These studies are fundamental in understanding the interactions of these compounds at the molecular level and their potential therapeutic applications (Dorey et al., 1989).
Development of Hybrid Compounds
The chemical structure of this compound has been used as a basis for developing hybrid compounds. These hybrids, combining elements of benzodiazepine and other molecular structures, are synthesized to explore new therapeutic properties. For instance, optically active hybrid compounds have been effectively synthesized, offering avenues for novel drug development (Torres & Rebolledo, 2016).
Applications in Antiviral Research
The compound's derivatives are significant in antiviral research, particularly against HIV-1. For example, new arylpyrido-diazepine and -thiodiazepine derivatives have been found to be potent inhibitors of HIV-1, displaying effectiveness against various HIV-1 strains, including those resistant to other treatments. This research underlines the compound's potential in developing new antiviral drugs (Bellarosa et al., 1996).
特性
分子式 |
C23H21N3OS |
---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
6-ethyl-8-methyl-N-(pyridin-3-ylmethyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C23H21N3OS/c1-3-19-18-11-15(2)6-8-21(18)28-22-9-7-17(12-20(22)26-19)23(27)25-14-16-5-4-10-24-13-16/h4-13H,3,14H2,1-2H3,(H,25,27) |
InChIキー |
URDKQQIMLBJZOD-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)SC4=C1C=C(C=C4)C |
正規SMILES |
CCC1=NC2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)SC4=C1C=C(C=C4)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。